PEG linkers are synthetic, hydrophilic polymers widely used in bioconjugation reactions to connect various biomolecules like proteins, peptides, and drugs. Bis-PEG13-acid, specifically, possesses two terminal carboxylic acid groups, making it valuable for attaching biomolecules with primary amine functionalities. This allows for the creation of stable conjugates with tailored properties, such as improved solubility, reduced immunogenicity, and enhanced drug delivery efficacy [].
Bis-PEG13-acid has a linear structure consisting of a central PEG chain with thirteen repeating oxyethylene units (CH2-CH2-O) flanked by two carboxylic acid groups (COOH) at each end. The PEG spacer imparts hydrophilicity, promoting water solubility and minimizing aggregation of the conjugated biomolecule. The terminal carboxylic acids serve as reactive groups for amide bond formation with primary amines on biomolecules.
The length of the PEG chain (13 units) provides a balance between flexibility and rigidity. A longer chain offers increased water solubility and reduced protein aggregation but can also decrease stability and hinder target binding. Conversely, a shorter chain offers better stability and target accessibility but may limit solubility [].
R-COOH (Bis-PEG13-acid) + H2N-Biomolecule + EDC -> R-CO-NH-Biomolecule + byproduct (where R represents the Bis-PEG13-acid structure)
Information on the specific decomposition pathways of Bis-PEG13-acid is limited. However, PEG-based molecules are generally stable under physiological conditions but can degrade under extreme temperatures or harsh acidic/basic environments through hydrolysis of the ester bonds in the PEG backbone [].